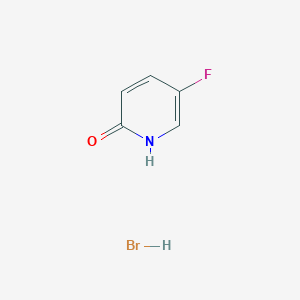

5-Fluoropyridin-2-ol hydrobromide

Descripción

BenchChem offers high-quality 5-Fluoropyridin-2-ol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoropyridin-2-ol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-fluoro-1H-pyridin-2-one;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO.BrH/c6-4-1-2-5(8)7-3-4;/h1-3H,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPDOBQBFOISHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1F.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 5-Fluoropyridin-2-ol Hydrobromide: A Hypothetical Case Study

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining the crystal structure of a novel organic salt, 5-Fluoropyridin-2-ol hydrobromide. As the crystal structure for this specific compound is not publicly available, this document serves as a detailed, hypothetical case study outlining the essential experimental and analytical workflows. It is designed for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules. The guide covers the synthesis of the target compound, single-crystal growth, single-crystal X-ray diffraction (SC-XRD) data collection, structure solution and refinement, and the interpretation of the resulting crystallographic data. Each section is grounded in established scientific principles and methodologies, providing both the "how" and the "why" behind critical experimental choices.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms in a crystalline solid, its crystal structure, is a fundamental property that dictates many of its physicochemical characteristics, including solubility, stability, and bioavailability. In the pharmaceutical industry, a thorough understanding of the crystal structure of an active pharmaceutical ingredient (API) is paramount for formulation development, quality control, and intellectual property protection. The formation of salts, such as the hydrobromide salt of 5-Fluoropyridin-2-ol, is a common strategy to improve the properties of an API.

5-Fluoropyridin-2-ol is a heterocyclic compound of interest due to the prevalence of the fluorinated pyridine motif in medicinal chemistry. The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule. This guide will therefore use 5-Fluoropyridin-2-ol hydrobromide as a model system to illustrate the complete process of crystal structure determination, from initial synthesis to the final, refined crystal structure.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Proposed Synthesis of 5-Fluoropyridin-2-ol Hydrobromide

A plausible synthetic route to 5-Fluoropyridin-2-ol involves the diazotization of 2-amino-5-fluoropyridine followed by hydrolysis. The resulting 5-Fluoropyridin-2-ol can then be treated with hydrobromic acid to form the desired hydrobromide salt.

Step 1: Synthesis of 5-Fluoropyridin-2-ol

A one-pot synthesis method can be adapted for this purpose.[1] 2-Amino-5-fluoropyridine is dissolved in an acidic aqueous solution (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt. The reaction mixture is subsequently heated to facilitate the hydrolysis of the diazonium salt to the corresponding pyridin-2-ol.

Step 2: Formation of the Hydrobromide Salt

The crude 5-Fluoropyridin-2-ol is purified and then dissolved in a suitable solvent, such as isopropanol. A stoichiometric amount of hydrobromic acid is added dropwise with stirring. The hydrobromide salt is expected to precipitate from the solution and can be collected by filtration.

Caption: Proposed synthesis workflow for 5-Fluoropyridin-2-ol hydrobromide.

Single-Crystal Growth: The Art of Patience

Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure determination. Several techniques can be employed, and the choice of solvent and method is critical.[2][3][4]

Experimental Protocol: Slow Evaporation

-

Solvent Screening: A small amount of the synthesized 5-Fluoropyridin-2-ol hydrobromide is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, water, and mixtures thereof). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

-

Preparation of a Saturated Solution: The compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Filtration: The hot solution is filtered through a pre-warmed filter to remove any insoluble impurities.

-

Slow Cooling and Evaporation: The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent. The vial is left undisturbed in a vibration-free environment.

-

Crystal Harvesting: Over a period of days to weeks, single crystals should form. A well-formed crystal with sharp edges and no visible defects is selected for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state.[5][6]

The Fundamental Principle: Bragg's Law

When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the atoms are arranged in a regular, repeating lattice. The scattered X-rays interfere with each other, and constructive interference occurs only at specific angles, as described by Bragg's Law:

nλ = 2d sin(θ)

where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal lattice planes, and θ is the angle of incidence of the X-rays. By measuring the angles and intensities of the diffracted X-rays, we can deduce the arrangement of atoms within the crystal.

Data Collection: A Step-by-Step Workflow

Modern single-crystal X-ray diffractometers, such as a Bruker D8 Venture, automate much of the data collection process.[7][8][9][10]

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Crystal Centering: The crystal is centered in the X-ray beam using a video microscope.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the unit cell and Bravais lattice, a data collection strategy is devised to measure a complete and redundant set of diffraction data. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to correct for experimental factors such as absorption and background scattering.

Sources

- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. iac.princeton.edu [iac.princeton.edu]

- 4. One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines [mdpi.com]

- 5. Crystal structure and Hirshfeld surface analysis of a pyridiniminium bromide salt: 1-[2-(adamantan-1-yl)-2-oxoethyl]pyridin-4-iminium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. chem.purdue.edu [chem.purdue.edu]

- 9. rezalatifi.okstate.edu [rezalatifi.okstate.edu]

- 10. attlas.ie [attlas.ie]

An In-depth Technical Guide to the Thermodynamic Stability of 5-Fluoropyridin-2-ol Hydrobromide

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the characterization of the thermodynamic stability of 5-Fluoropyridin-2-ol hydrobromide, a fluorinated pyridine derivative of interest in drug development. We will delve into the core analytical techniques and methodologies required to build a robust stability profile of this compound. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven insights into experimental design and data interpretation.

Introduction: The Imperative of Stability in Drug Development

In pharmaceutical sciences, the journey from a promising molecule to a viable drug product is fraught with challenges, a significant one being the assurance of its stability. The thermodynamic stability of an API, such as 5-Fluoropyridin-2-ol hydrobromide, dictates its resistance to physical and chemical degradation under various environmental conditions. An unstable compound can lead to loss of potency, formation of toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.[1][2]

The incorporation of a fluorine atom in the pyridine ring can significantly influence the molecule's physicochemical properties, including its metabolic stability.[3] However, the formation of a hydrobromide salt, while often improving solubility and handling properties, introduces its own set of stability considerations. This guide will systematically explore the multifaceted nature of the thermodynamic stability of 5-Fluoropyridin-2-ol hydrobromide.

Foundational Pillars of Stability Assessment

A comprehensive evaluation of thermodynamic stability rests on three pillars: thermal analysis, solid-state characterization, and susceptibility to environmental factors. Each pillar provides a unique and complementary perspective on the compound's behavior.

Thermal Analysis: Probing the Response to Heat

Thermal analysis techniques are indispensable for understanding how a material behaves as a function of temperature.[4] For 5-Fluoropyridin-2-ol hydrobromide, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse methods.[5][6]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This technique is instrumental in identifying phase transitions such as melting, crystallization, and solid-solid transitions (polymorphism).[5][7] The melting point, in particular, is a key indicator of purity and crystalline integrity.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[5] It is crucial for determining the thermal decomposition profile, identifying the presence of solvates or hydrates, and assessing the overall thermal stability of the hydrobromide salt.[6][8]

Solid-State Characterization: The World of Polymorphs and Crystal Habits

The solid-state properties of an API can have a profound impact on its stability and manufacturability.[9] Many active pharmaceutical ingredients can exist in multiple crystalline forms, a phenomenon known as polymorphism.[9][10] These polymorphs can exhibit different solubilities, dissolution rates, and stability profiles.[10]

-

X-ray Powder Diffraction (XRPD): XRPD is the gold standard for identifying and characterizing crystalline phases.[9] Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific polymorph.[11][12] XRPD is essential for polymorph screening, form selection, and monitoring for any form conversions during stability studies.[9]

Environmental Susceptibility: The Influence of Moisture and Light

The stability of a drug substance is not solely dictated by its intrinsic properties but also by its interaction with the environment. For 5-Fluoropyridin-2-ol hydrobromide, understanding its hygroscopicity and photostability is paramount.

-

Hygroscopicity: This refers to the tendency of a substance to absorb moisture from the atmosphere.[1][2][] Moisture uptake can lead to physical changes, such as deliquescence or changes in crystal form, and can also accelerate chemical degradation.[1][] Dynamic Vapor Sorption (DVS) is a powerful technique to quantify the extent and rate of water uptake at different relative humidity (RH) levels.

-

Photostability: Exposure to light can induce photodegradation, leading to loss of potency and the formation of potentially harmful byproducts.[14][15] Photostability testing, as outlined in the ICH Q1B guideline, is a regulatory requirement and a critical component of a comprehensive stability program.[16][17][18][19]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a robust and reproducible assessment of the thermodynamic stability of 5-Fluoropyridin-2-ol hydrobromide.

Thermal Analysis Workflow

This workflow integrates DSC and TGA to provide a comprehensive thermal profile of the compound.

Caption: Integrated workflow for thermal analysis using TGA and DSC.

Protocol 3.1.1: Thermogravimetric Analysis (TGA)

-

Calibrate the TGA instrument for mass and temperature.

-

Accurately weigh 5-10 mg of 5-Fluoropyridin-2-ol hydrobromide into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 400°C) at a heating rate of 10°C/min.

-

Use an inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.

-

Record the mass loss as a function of temperature.

Protocol 3.1.2: Differential Scanning Calorimetry (DSC)

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Accurately weigh 2-5 mg of 5-Fluoropyridin-2-ol hydrobromide into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its melting point at a heating rate of 10°C/min under a nitrogen purge.

-

Record the heat flow as a function of temperature.

Solid-State Characterization Workflow

This workflow utilizes XRPD to identify the crystalline form of the compound.

Caption: Workflow for solid-state characterization by XRPD.

Protocol 3.2.1: X-ray Powder Diffraction (XRPD)

-

Ensure the XRPD instrument is properly aligned.

-

Gently grind a small amount of 5-Fluoropyridin-2-ol hydrobromide to a fine powder to minimize preferred orientation effects.

-

Mount the powdered sample on a zero-background sample holder.

-

Acquire the XRPD pattern over a suitable 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

-

Analyze the resulting diffractogram for the positions and relative intensities of the diffraction peaks.

Hygroscopicity and Photostability Assessment

These protocols assess the compound's stability under ambient and stressed conditions.

Protocol 3.3.1: Hygroscopicity by Dynamic Vapor Sorption (DVS)

-

Calibrate the DVS instrument's microbalance and humidity sensor.

-

Place approximately 10 mg of the sample in the DVS sample pan.

-

Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

-

Subject the sample to a pre-defined humidity program, typically stepping from 0% to 90% RH and back down in 10% RH increments.

-

At each RH step, allow the sample to equilibrate until the rate of mass change is below a specified threshold (e.g., 0.002% per minute).

-

Plot the change in mass versus the relative humidity to generate a sorption-desorption isotherm.

Protocol 3.3.2: Photostability Testing (ICH Q1B)

-

Prepare samples of 5-Fluoropyridin-2-ol hydrobromide as a solid and, if applicable, in solution.

-

Expose the samples to a light source that conforms to ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[18]

-

Protect a set of control samples from light to serve as a baseline.

-

After exposure, analyze the samples and controls for any changes in physical appearance, purity (by a suitable chromatographic method), and any other relevant properties.

Data Presentation and Interpretation

The data generated from these experiments should be systematically organized and interpreted to build a comprehensive stability profile.

Table 1: Thermal Analysis Data Summary

| Parameter | Result | Interpretation |

| TGA Onset of Decomposition | > 200 °C | Indicates good thermal stability under the tested conditions. |

| TGA Mass Loss below 100°C | < 0.5% | Suggests the absence of significant amounts of water or volatile solvents. |

| DSC Melting Point (Tonset) | 185 °C | A sharp endotherm indicates a crystalline material with a defined melting point. |

| DSC Enthalpy of Fusion (ΔHfus) | 95 J/g | Provides information about the crystallinity of the sample. |

Table 2: Hygroscopicity Classification (Based on European Pharmacopoeia)

| % Mass Increase at 80% RH / 25°C | Classification | Implication for Handling and Storage |

| < 0.2% | Non-hygroscopic | Standard storage conditions are likely sufficient. |

| 0.2% to < 2% | Slightly hygroscopic | May require controlled humidity storage. |

| 2% to < 15% | Hygroscopic | Requires storage in well-closed containers with a desiccant. |

| > 15% or deliquescent | Very hygroscopic | Strict control over humidity is essential; specialized packaging may be needed. |

Conclusion: A Holistic View of Stability

The thermodynamic stability of 5-Fluoropyridin-2-ol hydrobromide is not a single data point but a mosaic of information gathered from a suite of orthogonal analytical techniques. A thorough understanding of its thermal behavior, solid-state properties, and susceptibility to environmental factors is non-negotiable for successful drug development. The methodologies and workflows presented in this guide provide a robust framework for establishing a comprehensive stability profile, enabling informed decisions on formulation, packaging, and storage conditions to ensure the delivery of a safe and effective therapeutic agent to the patient.

References

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved from European Medicines Agency. [Link]

-

ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 18). Pharma Growth Hub. [Link]

-

Kadam, S. S., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(3), 1051. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. [Link]

-

Understanding ICH Photostability Testing. (n.d.). Q-Lab. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

-

Kumar, S., & Kalaiselvan, R. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(6), 21-27. [Link]

-

Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2013, June 15). Scribd. [Link]

-

Kumar, S., & Kalaiselvan, R. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. PharmaInfo.net. [Link]

-

Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2026, January 20). Lab Manager. [Link]

-

TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc. [Link]

-

Musial, W., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(1), 249. [Link]

-

Thomas, L. C. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

-

Thomas, L. C. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

-

Kishi, A., et al. (2021). Bromine K-Edge X-Ray Absorption Near-Edge Structure Analysis on Hydrobromide-Salt Crystals and the Solid Dispersion of Active Pharmaceutical Ingredients. Chemical and Pharmaceutical Bulletin, 69(10), 1014-1019. [Link]

- Novel polymorph of eletriptan hydrobromide and process for the preparation thereof. (2010).

-

International Application Published Under the Patent Cooperation Treaty (PCT). (2025). World Intellectual Property Organization. [Link]

-

Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Particle Analytical. [Link]

-

XRPD patterns of salts with cabozantinib. (n.d.). ResearchGate. [Link]

-

Singh, G., & Kapoor, I. P. S. (2006). Thermolysis of pyridinium perchlorate salts. Journal of Thermal Analysis and Calorimetry, 86(3), 671-678. [Link]

-

Scott, J. S., & O'Hagan, D. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 13(5), 720-730. [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. jocpr.com [jocpr.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients [mdpi.com]

- 7. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]

- 8. tainstruments.com [tainstruments.com]

- 9. particle.dk [particle.dk]

- 10. Bromine K-Edge X-Ray Absorption Near-Edge Structure Analysis on Hydrobromide-Salt Crystals and the Solid Dispersion of Active Pharmaceutical Ingredients [jstage.jst.go.jp]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. asiapharmaceutics.info [asiapharmaceutics.info]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 19. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

Troubleshooting low yields in 5-Fluoropyridin-2-ol hydrobromide synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with synthesizing 5-Fluoropyridin-2-ol (also known as 5-fluoro-2-hydroxypyridine or 5-fluoro-2-pyridone) via the O-demethylation of 5-fluoro-2-methoxypyridine.

Below, you will find an in-depth analysis of the reaction mechanics, a quantitative comparison of synthetic routes, frequently asked questions (FAQs) addressing common failure points, and a self-validating experimental protocol.

I. Mechanistic Overview

The primary industrial and bench-scale route to 5-Fluoropyridin-2-ol involves the cleavage of 5-fluoro-2-methoxypyridine using strong protic acids, typically 48% Hydrobromic acid (HBr)[1]. This reaction relies on the protonation of the methoxy oxygen, followed by a nucleophilic attack by the bromide ion[2].

Mechanistic pathway of HBr-mediated O-demethylation and pyridinol-pyridone tautomerization.

II. Troubleshooting FAQs

Q1: My conversion rate is stalling below 50% even after 6 hours in 48% HBr at reflux. Why is the cleavage failing? A1: The failure lies in the thermodynamics of the protonation step. The pyridine ring is inherently electron-deficient, a property exacerbated by the highly electronegative fluorine atom at the 5-position. This draws electron density away from the methoxy oxygen, making the formation of the necessary oxonium intermediate highly unfavorable compared to standard anisole derivatives[2].

-

The Fix: Standard reflux (~100 °C) is often insufficient. You must overcome the activation energy barrier by running the reaction in a sealed pressure tube at 120–145 °C[1]. The increased pressure and temperature will force the equilibrium forward, driving the reaction to completion.

Q2: LC-MS shows 100% conversion of the starting material, but my isolated yield after extraction is abysmal (<30%). Where is my product going? A2: Your product is trapped in the aqueous waste. 5-Fluoropyridin-2-ol exists in a tautomeric equilibrium with its lactam form, 5-fluoro-2-pyridone. This lactam is highly polar and forms an extensive hydrogen-bonding network with water. Furthermore, the molecule is amphoteric. If your aqueous HBr mixture is too acidic, the pyridine nitrogen is protonated (cationic). If you over-basify during workup, the hydroxyl group deprotonates (anionic).

-

The Fix: You must target the exact isoelectric point of the molecule. Carefully adjust the aqueous phase to pH 6.0–6.5 using saturated NaHCO₃. Do not use standard Ethyl Acetate (EtOAc) for extraction; it lacks the polarity to disrupt the hydrogen bonds. Instead, saturate the aqueous layer with NaCl and extract with a highly polar mixture, such as 20% Isopropanol (IPA) in Chloroform[3].

Q3: Are there alternative reagents to aqueous HBr that offer better yields and easier workups? A3: Yes. If you are not constrained by reagent costs, Lewis acids like Boron Tribromide (BBr₃) offer significantly milder reaction conditions and higher yields (70–85%)[4]. BBr₃ coordinates strongly and irreversibly to the methoxy oxygen at low temperatures (-78 °C to RT), facilitating rapid cleavage without the need for prolonged heating. The resulting boron complex is easily hydrolyzed during an aqueous quench, often allowing the product to simply precipitate out of solution.

III. Quantitative Data: Demethylation Strategies

To make an informed decision on your synthetic route, compare the empirical data of common demethylation methods below:

| Demethylation Method | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield | Mechanistic Advantage | Primary Drawback |

| Aqueous HBr Cleavage | 48% HBr in H₂O | 100–120 | 6–18 | 45–55% | Highly scalable, low reagent cost | Difficult aqueous workup, harsh conditions |

| Aqueous HCl Cleavage | 35% HCl in H₂O | 145 | 2–4 | ~50% | Avoids bromide salt contamination | Requires sealed pressure tubes |

| Lewis Acid Cleavage | BBr₃ in DCM | -78 to 25 | 12–24 | 70–85% | Mild thermal conditions, fast cleavage | Moisture sensitive, expensive at scale |

| Thiolate Cleavage | NaSMe in DMF | 100 | 2–5 | 60–75% | Clean conversion, avoids strong acids | Strong odor, harsh basic conditions |

IV. Self-Validating Experimental Protocol

The following methodology is engineered to maximize conversion while strictly mitigating product loss during the notoriously difficult aqueous workup.

Step-by-step workflow for synthesizing and isolating 5-Fluoropyridin-2-ol.

Step 1: Reaction Setup In a heavy-walled pressure tube equipped with a magnetic stir bar, suspend 5-fluoro-2-methoxypyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) (10.0 eq).

-

Causality: The large molar excess of HBr is required to drive the unfavorable protonation equilibrium of the electron-deficient methoxy oxygen forward.

Step 2: Thermal Cleavage Seal the tube and heat the reaction mixture to 120 °C behind a blast shield for 8–12 hours.

-

Validation Checkpoint: Sample 10 µL of the reaction, dilute with 1 mL MeOH, and analyze via LC-MS. The starting material (m/z 128 [M+H]⁺) must be completely consumed, replaced entirely by the product (m/z 114 [M+H]⁺). Do not proceed to workup until conversion is >95%.

Step 3: Quench & pH Adjustment (Critical Step) Cool the reaction to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ dropwise until the pH stabilizes exactly between 6.0 and 6.5.

-

Causality: Deviating from the amphoteric isoelectric point results in the formation of highly water-soluble cationic or anionic salts, which will permanently trap your product in the aqueous phase.

Step 4: Salting Out & Extraction Saturate the neutralized aqueous layer by adding solid NaCl until no more dissolves. Extract the aqueous phase with a highly polar organic mixture: 20% Isopropanol (IPA) in Chloroform (4 × volumes)[3].

-

Causality: The lactam tautomer forms robust hydrogen bonds with water. Standard EtOAc cannot disrupt this network; the IPA/CHCl₃ mixture provides the necessary hydrogen-bond donating/accepting capability to partition the product into the organic phase.

Step 5: Isolation Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting crude brown solid from a minimal amount of hot toluene to afford the pure 5-Fluoropyridin-2-ol as an off-white crystalline powder.

References

-

Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). Retrieved from: [Link]

- Google Patents. US11584735B2 - Solid forms of a plasma kallikrein inhibitor and salts thereof.

Sources

- 1. 5-Fluoro-2-hydroxypyridine | 51173-05-8 [chemicalbook.com]

- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 3. US11584735B2 - Solid forms of a plasma kallikrein inhibitor and salts thereof - Google Patents [patents.google.com]

- 4. 4-Fluoroanisole | 459-60-9 | Benchchem [benchchem.com]

Technical Support Center: Troubleshooting Solubility Issues with 5-Fluoropyridin-2-ol Hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of pyridine-based hydrobromide salts. 5-Fluoropyridin-2-ol hydrobromide (also known as 5-fluoro-2-hydroxypyridine hydrobromide) is a notoriously deceptive compound. While researchers often assume that any hydrobromide salt will be universally water-soluble, this specific molecule undergoes complex pH-dependent tautomerization and dimerization that drastically alter its solubility profile across different solvent systems.

This guide provides a mechanistic breakdown of why these solubility issues occur and offers field-proven, self-validating protocols to overcome them, whether you are preparing biological assays or conducting organic synthesis.

Section 1: Mechanistic Understanding (The "Why")

To master the handling of 5-Fluoropyridin-2-ol hydrobromide, you must understand its tri-state chemical equilibrium:

-

The Protonated Salt (Low pH): In its pure HBr salt form, the pyridinium ion is highly polar and readily dissolves in unbuffered water. However, dissolving it in unbuffered water will drastically drop the pH of your solution.

-

The Neutral Tautomers (Physiological pH): When exposed to neutral buffers (like PBS at pH 7.4), the HBr salt is neutralized. The released free base (5-fluoro-2-hydroxypyridine) rapidly tautomerizes to its oxo form, 5-fluoro-2-pyridone. In aqueous media, the pyridone tautomer is thermodynamically favored[1]. However, the neutral pyridone has a strict aqueous solubility limit of approximately 2.35 mg/mL (~20 mM)[2]. Exceeding this limit causes spontaneous precipitation.

-

Dimerization in Organics: In non-polar organic solvents (e.g., DCM, Toluene), the neutral compound forms strongly hydrogen-bonded dimers[3], which severely restricts its solubility unless properly manipulated.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute my DMSO stock into PBS (pH 7.4)? Answer: This is a classic case of crossing the solubility threshold of the neutral tautomer. While the HBr salt is highly soluble in DMSO, diluting it into a pH 7.4 buffer neutralizes the compound into the 5-fluoro-2-pyridone form. The maximum aqueous solubility of this neutral form is only ~2.35 mg/mL[2]. If your final assay concentration exceeds ~20 mM, the compound will crash out. Solution: Maintain your working concentrations in aqueous buffers below 10 mM, and ensure the final DMSO concentration remains between 0.5% and 1% to act as a co-solvent.

Q2: I need to use this compound in a cross-coupling reaction in Dichloromethane (DCM), but the powder just floats as a suspension. How do I dissolve it? Answer: The HBr salt crystal lattice is completely insoluble in non-polar organics like DCM. To dissolve it, you must perform an in-situ free-basing step. Add 1.2 to 1.5 molar equivalents of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) directly to the suspension. This neutralizes the HBr, releasing the free base which is significantly more soluble in organic solvents.

Q3: The powder has clumped into a hard, sticky mass in the vial. Is it degraded? Answer: Not necessarily. Hydrobromide salts are highly hygroscopic. If the vial was opened outside of a desiccator, it likely absorbed atmospheric moisture, causing the crystal lattice to collapse into a sticky hydrate. Solution: Store the compound in a desiccator over Drierite. To salvage clumped material, dissolve the entire mass in anhydrous DMSO to make a standardized stock solution, rather than attempting to weigh out the sticky solid.

Section 3: Quantitative Solubility Profile

The following table summarizes the expected solubility of 5-Fluoropyridin-2-ol hydrobromide across common laboratory solvent systems.

| Solvent / System | Dominant Chemical State | Estimated Solubility | Troubleshooting Recommendation |

| Water (Unbuffered) | Protonated (HBr Salt) | > 50 mg/mL | Highly soluble, but pH will drop < 3.0. Not suitable for live-cell assays without titration. |

| PBS Buffer (pH 7.4) | Neutral (Pyridone Tautomer) | ~2.35 mg/mL (~20 mM) | Maximize stock dilution; keep final concentration < 10 mM[2]. |

| Anhydrous DMSO | Solvated Monomer | > 100 mg/mL | Ideal for long-term stock solutions. Store at -20°C. |

| DCM / Toluene | HBr Salt (Insoluble) | < 1 mg/mL | Add 1.2 eq DIPEA to neutralize HBr and release the organic-soluble free base. |

Section 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Stock Solution for Biological Assays

Self-Validating Principle: By dissolving the compound in a highly polar aprotic solvent (DMSO) first, we bypass the crystal lattice energy of the HBr salt. Subsequent dilution into aqueous buffer ensures the compound remains below its precipitation threshold.

-

Weighing: Rapidly weigh out 9.6 mg of 5-Fluoropyridin-2-ol hydrobromide (MW ~192.0 g/mol ) in a low-humidity environment.

-

Primary Dissolution: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.

-

Agitation: Vortex vigorously for 30 seconds. If any particulates remain, sonicate in a water bath at room temperature for 2 minutes.

-

Storage: Aliquot the clear 50 mM solution into amber Eppendorf tubes and store at -20°C.

-

Assay Dilution: Immediately prior to the assay, dilute the stock 1:100 into your assay buffer (e.g., PBS) to yield a 500 µM working solution with 1% DMSO.

Protocol B: In-Situ Free-Basing for Organic Synthesis

Self-Validating Principle: The clarification of the opaque suspension into a transparent solution serves as a visual confirmation that the HBr salt has been successfully neutralized and the free base has dissolved.

-

Suspension: Add 1.0 mmol of the HBr salt to a dry round-bottom flask containing 10 mL of anhydrous DCM or Toluene. The mixture will appear as a milky suspension.

-

Neutralization: Add 1.2 mmol (approx. 210 µL) of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at 400 rpm.

-

Incubation: Allow the mixture to stir at room temperature for 10-15 minutes.

-

Validation: Observe the flask. The suspension should clarify into a homogeneous solution.

-

Progression: Proceed immediately with the addition of your coupling partners and catalysts.

Section 5: Mechanistic Workflows and Pathways

Decision tree for troubleshooting 5-Fluoropyridin-2-ol hydrobromide solubility based on application.

pH-dependent tautomerization pathway of 5-Fluoropyridin-2-ol governing its aqueous solubility.

Section 6: References

-

Ambeed. "51173-05-8 | 5-Fluoro-2-hydroxypyridine | Fluorinated Building Blocks". Ambeed.com. 2

-

Wikipedia. "2-Pyridone - Tautomerism and Dimerization". Wikipedia.org.3

-

ACS Publications. "Tautomer Preference in PDB Complexes and its Impact on Structure-Based Drug Discovery". J. Chem. Inf. Model. 2010. 1

Sources

5-Fluoropyridin-2-ol hydrobromide vs 5-chloropyridin-2-ol reactivity comparison

The 2-pyridone (and its tautomer, 2-hydroxypyridine) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, antimicrobial agents, and protein-protein interaction modulators[1]. When optimizing a lead compound, the substitution at the C-5 position is a critical vector for tuning both the electronic properties of the ring and its metabolic stability.

As a Senior Application Scientist, I have designed this guide to provide an in-depth, mechanistic comparison of two highly valuable building blocks: 5-Fluoropyridin-2-ol hydrobromide and 5-chloropyridin-2-ol . By understanding the causality behind their divergent reactivities, researchers can strategically deploy these intermediates in complex synthetic workflows.

Mechanistic Reactivity Profiling

Tautomeric Dynamics & Ambident Nucleophilicity

Both compounds exist in a solvent-dependent tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. The pyridone ring possesses two nucleophilic centers: the nitrogen and the exocyclic oxygen atom[1]. While both halogens exert an electron-withdrawing inductive effect (-I) that increases the acidity of the N-H/O-H proton, fluorine's strong resonance-donating effect (+M) partially offsets this at the para position (C-2 carbonyl). Consequently, the N-nucleophilicity of the 5-fluoro analog is subtly distinct from the 5-chloro analog, often requiring careful solvent selection (e.g., DMF or NMP) to favor N-alkylation over O-alkylation via kinetic control[2].

The Impact of the Hydrobromide Salt Form

A critical operational difference is the commercial availability of the 5-fluoro analog as a hydrobromide (HBr) salt . In any nucleophilic substitution, the HBr salt strictly demands an additional equivalent of base to liberate the free pyridone[3]. Failure to account for this stoichiometric requirement is the leading cause of stalled alkylation reactions. The 5-chloro analog, typically supplied as a free base, does not carry this requirement[4].

Orthogonal Cross-Coupling Susceptibility

The most profound divergence between these two analogs lies in their behavior under palladium catalysis. The C-Cl bond in 5-chloropyridin-2-ol has a bond dissociation energy low enough (~96 kcal/mol) to readily undergo oxidative addition with Pd(0), making it an excellent synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings[1].

In stark contrast, the highly polarized and exceptionally strong C-F bond (~126 kcal/mol) in 5-fluoropyridin-2-ol is inert to standard Pd-catalyzed conditions[3]. This renders the 5-fluoro analog an ideal metabolic block (bioisostere) that can survive downstream catalytic functionalization elsewhere on the molecule. Furthermore, pyridone derivatives can act as internal bases or bidentate directing groups in C-H activation, where the specific electron deficiency imparted by the C-5 halogen directly impacts coordination affinity with metal centers[5].

Divergent reactivity pathways of 5-fluoro vs 5-chloro-2-pyridone scaffolds.

Quantitative Comparative Data

The following table summarizes the key physicochemical and reactivity metrics essential for experimental design[1][4][6].

| Property / Metric | 5-Fluoropyridin-2-ol Hydrobromide | 5-Chloropyridin-2-ol |

| CAS Number | 51173-05-8 (Free base) | 4214-79-3 |

| Physical State | Solid (HBr salt) | Solid (Free base) |

| Molecular Weight | 194.00 g/mol (Salt) / 113.09 g/mol (Free) | 129.54 g/mol |

| C-X Bond Dissociation | ~126 kcal/mol (C-F) | ~96 kcal/mol (C-Cl) |

| Base Requirement (Alkylation) | ≥ 2.0 Equivalents | ≥ 1.0 Equivalent |

| Pd-Catalyzed Cross-Coupling | Inert (Acts as a metabolic block) | Highly Reactive (Synthetic handle) |

| Primary Utility | Bioisosteric replacement, C-H directing group | Scaffold building, late-stage functionalization |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the steps so the operator can visually and analytically confirm the reaction trajectory.

Protocol A: Chemoselective N-Alkylation (Parallel Screening)

Objective: To selectively alkylate the nitrogen center while accounting for the distinct salt forms of the two analogs.

Step-by-Step Methodology:

-

Preparation: To two separate, oven-dried 20 mL reaction vials equipped with magnetic stir bars, add 5-fluoropyridin-2-ol hydrobromide (1.0 mmol, 194 mg) to Vial A, and 5-chloropyridin-2-ol (1.0 mmol, 130 mg) to Vial B.

-

Solvent Addition: Add 5.0 mL of anhydrous DMF to both vials. Causality: DMF is a highly polar, aprotic solvent that favors the softer nitrogen nucleophile in SN2 displacements.

-

Base Addition & Neutralization (Self-Validation Step):

-

To Vial A (Fluoro HBr), add anhydrous K₂CO₃ (2.5 mmol, 345 mg).

-

To Vial B (Chloro), add anhydrous K₂CO₃ (1.5 mmol, 207 mg).

-

Validation: Stir at room temperature for 30 minutes. The suspension in Vial A will initially be thick but should become a fine dispersion as the HBr salt is neutralized and the free pyridone potassium salt is formed. If the solution remains excessively cloudy or acidic (check via pH paper on an aliquot), add 0.1 eq additional base until neutralized.

-

-

Electrophile Addition: Dropwise, add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) to both vials.

-

Reaction & Monitoring: Heat the reactions to 60 °C. Monitor via LC-MS after 2 hours. Validation: The formation of the N-alkylated product will elute later than the highly polar starting materials. O-alkylated byproducts (usually <10%) will appear as a distinct, closely eluting peak with an identical mass.

-

Quenching: Cool to room temperature and quench with 10 mL of distilled water to precipitate the product, followed by extraction with Ethyl Acetate (3 x 10 mL).

Self-validating experimental workflow for parallel N-alkylation screening.

Protocol B: Suzuki-Miyaura Cross-Coupling of 5-Chloropyridin-2-ol

Objective: To utilize the C-Cl bond as a synthetic handle for C-C bond formation, a reaction pathway inaccessible to the 5-fluoro analog[1].

Step-by-Step Methodology:

-

Reagent Loading: In a Schlenk flask under an argon atmosphere, combine N-protected 5-chloro-2-pyridone (1.0 mmol), an arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality: A bidentate phosphine ligand like dppf is chosen to facilitate the challenging oxidative addition into the C-Cl bond while preventing catalyst degradation.

-

Solvent & Degassing: Add 10 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v). Validation: The presence of water is strictly required to activate the boronic acid via the formation of a reactive boronate complex.

-

Heating: Heat the mixture to 90 °C for 12 hours.

-

Workup: Filter the crude mixture through a pad of Celite to remove palladium black (a visual confirmation of catalyst turnover/exhaustion), concentrate the filtrate, and purify via flash column chromatography.

References

-

Ruthenium-Catalyzed Chemoselective N–H Bond Insertion Reactions of 2-Pyridones/7-Azaindoles with Sulfoxonium Ylides Source: Organic Letters - ACS Publications URL:[Link]

-

Surpassing the Limited Coordination Affinity of Native Amides by Introducing Pyridone-Pd-AgOAc Clusters to Promote Distal γ-C(sp3)–H Arylation Source: ACS Publications URL:[Link]

- US10259800B2 - Method of fluorination using iodonium ylides Source: Google Patents URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US10259800B2 - Method of fluorination using iodonium ylides - Google Patents [patents.google.com]

- 4. 5-Chloro-2-hydroxypyridine 97 4214-79-3 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Fluoro-2-hydroxypyridine 97 51173-05-8 [sigmaaldrich.com]

A Comparative Guide to HPLC Method Validation for Purity Analysis of 5-Fluoropyridin-2-ol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. For a novel compound like 5-Fluoropyridin-2-ol hydrobromide, a robust and validated analytical method is paramount. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for purity analysis and objectively compares its performance against other viable analytical techniques. As senior application scientists, our focus is on the causality behind experimental choices, ensuring a self-validating and scientifically sound approach.

The Central Role of Purity Analysis

5-Fluoropyridin-2-ol hydrobromide, a fluorinated pyridine derivative, holds potential for various therapeutic applications. However, impurities arising from the synthetic process or degradation can significantly impact its biological activity and safety profile.[1][2][3] Therefore, a highly specific and sensitive analytical method is required to detect and quantify any potential impurities.

A Validated HPLC Method for 5-Fluoropyridin-2-ol Hydrobromide

High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[4] The following method has been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8][9][10][11]

Experimental Protocol: HPLC Method

1. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its versatility in separating polar and non-polar compounds. The C18 stationary phase provides good retention for the aromatic pyridinol ring, while the fluorination on the ring will influence its interaction.

-

Mobile Phase: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of the pyridinol hydroxyl group and any potential basic impurities, leading to better peak shape.[12]

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program:

Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |

-

Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

-

Detection: UV at 265 nm. The wavelength is chosen based on the expected UV absorbance maximum of the fluoropyridinol structure.

2. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve 5-Fluoropyridin-2-ol hydrobromide reference standard in a diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1.0 mg/mL.

-

Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

Method Validation Workflow

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[13][14] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[5][6][8][9][11]

Caption: Workflow for the validation of the HPLC method.

Validation Data Summary

The following tables summarize the acceptance criteria and expected results for the validation of the HPLC method for purity analysis of 5-Fluoropyridin-2-ol hydrobromide.

Table 1: System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| %RSD of 6 Injections | ≤ 2.0% |

Table 2: Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Experimental Approach |

| Specificity | The method should be able to resolve the main peak from impurities and degradation products. | Forced degradation studies (acid, base, oxidation, heat, light).[15][16] |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Analysis of at least five concentrations across the range. |

| Accuracy | 98.0% - 102.0% recovery | Spiking of placebo with known amounts of API at three concentration levels. |

| Precision | ||

| - Repeatability | RSD ≤ 2.0% | Six replicate injections of the same sample. |

| - Intermediate Precision | RSD ≤ 2.0% | Analysis on different days, with different analysts and equipment. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Determined from the standard deviation of the response and the slope of the calibration curve.[17] |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | Determined from the standard deviation of the response and the slope of the calibration curve.[17] |

| Range | 80% to 120% of the test concentration | Confirmed by linearity, accuracy, and precision data.[14] |

| Robustness | No significant impact on results | Deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |

Comparative Analysis of Alternative Techniques

While HPLC is a robust technique, other analytical methods can also be employed for purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or higher throughput.[1][4]

Ultra-High-Performance Liquid Chromatography - Mass Spectrometry (UPLC-MS)

-

Principle: UPLC utilizes smaller particle size columns (<2 µm) to achieve higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.[4] Coupling UPLC with a mass spectrometer provides molecular weight information, which is invaluable for identifying unknown impurities.[3][18]

-

Application to 5-Fluoropyridin-2-ol Hydrobromide: A UPLC-MS method would offer a significant advantage in identifying and characterizing any process-related impurities or degradation products without the need for isolating them. This is particularly useful during early-stage development.

Capillary Electrophoresis (CE)

-

Principle: CE separates ions based on their electrophoretic mobility in an electric field. The separation is highly efficient and requires minimal sample and solvent.

-

Application to 5-Fluoropyridin-2-ol Hydrobromide: CE could be a powerful alternative for separating charged impurities or isomers that are difficult to resolve by HPLC. Given the ionizable nature of the pyridinol, CE could offer a different selectivity profile.

Comparison Guide: HPLC vs. UPLC-MS vs. CE

| Feature | HPLC | UPLC-MS | Capillary Electrophoresis (CE) |

| Specificity | High, based on retention time and UV spectrum. | Very High, provides mass-to-charge ratio for definitive identification. | High, based on electrophoretic mobility. |

| Sensitivity | Good (ng level). | Excellent (pg-fg level). | Excellent (pg-ng level). |

| Speed | Moderate (20-30 min). | Fast (2-10 min). | Fast (5-15 min). |

| Cost (Instrument) | Moderate. | High. | Moderate. |

| Cost (Operational) | Moderate. | Moderate (higher solvent purity required). | Low. |

| Complexity | Moderate. | High. | High. |

| Quantitative Accuracy | Excellent. | Good to Excellent. | Good. |

| Information Provided | Retention time, UV absorbance. | Retention time, mass, fragmentation pattern. | Migration time. |

Conclusion

The validated HPLC method presented provides a reliable and robust solution for the routine purity analysis of 5-Fluoropyridin-2-ol hydrobromide, meeting the stringent requirements of regulatory bodies.[19][20] The choice of a C18 column with a gradient elution of acidified water and acetonitrile is a scientifically sound approach for achieving optimal separation of the API from its potential impurities.

For research and development purposes, where the identification of unknown impurities is critical, UPLC-MS offers significant advantages in terms of speed and structural elucidation capabilities.[18] Capillary Electrophoresis serves as a valuable orthogonal technique, providing a different separation mechanism that can be crucial for resolving challenging impurities.

Ultimately, the selection of the most appropriate analytical technique is a strategic decision that should be based on the stage of drug development, the specific analytical challenges, and the available resources.[2] This guide provides the foundational data and comparative insights to make an informed decision, ensuring the quality and safety of 5-Fluoropyridin-2-ol hydrobromide.

References

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

-

European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

U.S. Food and Drug Administration. (2014). FDA Guidance on Analytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

-

European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

-

International Journal of Research and Analytical Reviews. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. [Link]

-

Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

-

Journal of Pharmaceutical Analysis. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. [Link]

-

Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

-

Parker Institute for Cancer Immunotherapy. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

-

IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

-

R Discovery. (2025). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2016). Validation Methods for Quantification of API in Finished Pharmaceutical Products: Relationship between Accuracy and Precision. [Link]

-

ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

-

Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

-

Scientific Literature. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. [Link]

-

Nederlandse Vereniging voor Klinische Chemie en Laboratoriumgeneeskunde. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. [Link]

-

ResearchGate. (2009). A stability-indicating RP-HPLC assay method for 5-fluorouracil. [Link]

-

Pharmatutor. 5-Fluorouracil | Analysis | Excipients | Formulation | HPLC | Stability | Stress Studies | Validation. [Link]

-

MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. biotech-spain.com [biotech-spain.com]

- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 5. fda.gov [fda.gov]

- 6. fda.gov [fda.gov]

- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Official web site : ICH [ich.org]

- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. mdpi.com [mdpi.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. researchgate.net [researchgate.net]

- 16. ijpsonline.com [ijpsonline.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. biomedres.us [biomedres.us]

- 19. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]

- 20. scribd.com [scribd.com]

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 5-Fluoropyridin-2-ol Hydrobromide

This guide provides an in-depth analysis of the expected fragmentation patterns of 5-Fluoropyridin-2-ol hydrobromide when analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). As a compound of interest in pharmaceutical and chemical research, understanding its behavior in a mass spectrometer is crucial for method development, metabolite identification, and quality control. This document moves beyond a simple recitation of data to explain the underlying principles and experimental considerations, offering a robust framework for researchers in the field.

Introduction: The Significance of 5-Fluoropyridin-2-ol

5-Fluoropyridin-2-ol is a halogenated heterocyclic compound. The introduction of a fluorine atom onto the pyridine ring significantly alters its electronic properties, polarity, and metabolic stability, making it a valuable synthon in drug discovery.[1] Mass spectrometry is an indispensable tool for characterizing such molecules, providing precise molecular weight information and structural details through controlled fragmentation.[2] This guide will focus on the fragmentation behavior of the free base, 5-Fluoropyridin-2-ol, as the hydrobromide salt will dissociate in the typical reversed-phase LC mobile phases.

Experimental Design: A Validated LC-MS Protocol

The following protocol is designed for the robust analysis of polar, low-molecular-weight compounds like 5-Fluoropyridin-2-ol. The choices within this protocol are grounded in established chromatographic and mass spectrometric principles.

Liquid Chromatography (LC) Parameters

A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is ideal.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase provides excellent retention for moderately polar compounds. The shorter column length and smaller particle size (in UHPLC) allow for rapid analysis times and high resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in positive ion mode, leading to better ionization efficiency and peak shape.[3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography with low viscosity and UV cutoff. |

| Gradient | 5% to 95% B over 5 minutes | A gradient elution is necessary to ensure the elution of the analyte as a sharp peak and to clean the column of any less polar contaminants. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

| Injection Vol. | 2 µL | A small injection volume prevents peak distortion and overloading of the column and mass spectrometer. |

Mass Spectrometry (MS) Parameters

An electrospray ionization (ESI) source is the preferred method for this class of molecules due to its soft ionization nature, which is well-suited for polar and thermally labile compounds.[2][4]

| Parameter | Positive Ion Mode | Negative Ion Mode | Rationale |

| Ionization Mode | ESI+ | ESI- | Both modes should be investigated. The pyridine nitrogen is a site for protonation (ESI+), while the hydroxyl group can be deprotonated (ESI-).[5] |

| Capillary Voltage | 3.5 kV | -3.0 kV | Optimizes the spray and formation of charged droplets. |

| Cone Voltage | 30 V | -30 V | A moderate cone voltage can help with desolvation and ion transmission without causing significant in-source fragmentation. |

| Source Temp. | 150 °C | 150 °C | Prevents thermal degradation of the analyte. |

| Desolvation Temp. | 350 °C | 350 °C | Facilitates the evaporation of solvent from the ESI droplets. |

| Desolvation Gas | Nitrogen, 800 L/hr | Nitrogen, 800 L/hr | Aids in the desolvation process. |

| Collision Gas | Argon | Argon | Used for collision-induced dissociation (CID) in MS/MS experiments. |

| Collision Energy | Ramped 10-40 eV | Ramped 10-40 eV | A range of collision energies is used to generate a comprehensive fragmentation spectrum. |

Experimental Workflow Diagram

Caption: Proposed ESI+ fragmentation of 5-Fluoropyridin-2-ol.

Comparative Analysis: The Influence of the Fluoro-Substituent

To appreciate the fragmentation pattern of 5-Fluoropyridin-2-ol, it is instructive to compare it with its non-fluorinated analog, Pyridin-2-ol.

| Compound | Precursor Ion [M+H]⁺ | Primary Neutral Loss | Key Fragments |

| Pyridin-2-ol | m/z 96 | CO | m/z 68 |

| 5-Fluoropyridin-2-ol | m/z 114 | CO, HF | m/z 86, 66 |

The presence of the electron-withdrawing fluorine atom is expected to influence the stability of the pyridine ring and the resulting fragment ions. While the initial loss of CO is likely to be a common pathway for both, the subsequent fragmentation will differ. The potential for HF loss provides a unique and diagnostic fragmentation channel for the fluorinated compound. Studies on trifluoromethylated pyridines have also shown that the position of the substituent significantly directs the fragmentation process. [6]

Conclusion

This guide outlines a comprehensive, scientifically-grounded approach to analyzing the LC-MS fragmentation of 5-Fluoropyridin-2-ol hydrobromide. While the presented fragmentation pathways are predictive, they are based on the established principles of mass spectrometry and the known behavior of related chemical structures. The proposed LC-MS method provides a robust starting point for researchers, and the detailed fragmentation analysis offers a roadmap for the interpretation of experimental data. This systematic approach is essential for the unambiguous identification and characterization of novel compounds in a research and development setting.

References

-

Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. Rapid Communications in Mass Spectrometry, 14(2), 91-94. [Link]

-

Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Chemical & Pharmaceutical Bulletin, 17(8), 1545-1552. [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(1), 395-405. [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(2), 308. [Link]

-

Electrospray Ionization (ESI) Explained. YouTube. [Link]

-

Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International, 26(6). [Link]

-

Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

-

Pyridine - NIST WebBook. National Institute of Standards and Technology. [Link]

-

A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

-

Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters Corporation. [Link]

-

Pyridines and derivatives. MassBank. [Link]

Sources

- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lcms.cz [lcms.cz]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. [jstage.jst.go.jp]

Comparative Efficacy of 5-Fluoropyridin-2-ol Hydrobromide in Suzuki-Miyaura Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In modern medicinal chemistry, the incorporation of fluorinated N-heterocycles is a proven strategy to modulate a drug candidate's lipophilicity, metabolic stability, and pKa. Among the most versatile building blocks for these structural motifs is 5-Fluoropyridin-2-ol hydrobromide (CAS: 1820740-23-5)[1]. While the free base (5-fluoro-2-hydroxypyridine) is widely known, the hydrobromide salt offers distinct advantages in bench stability and stoichiometric precision.

This guide objectively compares the efficacy of 5-Fluoropyridin-2-ol hydrobromide against its non-fluorinated and chlorinated analogs in Palladium-catalyzed Suzuki-Miyaura cross-coupling workflows[2]. By analyzing the causality behind its superior reactivity, we provide a self-validating experimental framework for researchers to optimize their late-stage functionalization protocols.

Mechanistic Advantage: The Fluorine Effect

To utilize 5-Fluoropyridin-2-ol hydrobromide in Suzuki-Miyaura coupling, the C2-hydroxyl group is first activated into a pseudo-halide, typically a trifluoromethanesulfonate (triflate, -OTf)[3]. The efficacy of the subsequent cross-coupling is heavily dictated by the electronic nature of the pyridine ring.

-

Accelerated Oxidative Addition: The rate-determining step in many Suzuki couplings is the oxidative addition of the Pd(0) catalyst into the C–O(Tf) bond. The highly electronegative fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making the C2-OTf bond highly electrophilic and exceptionally susceptible to Pd(0) insertion[4].

-

The Hydrobromide Salt Advantage: The free base, 5-fluoro-2-hydroxypyridine, exists in a tautomeric equilibrium with 5-fluoro-2-pyridone, making it prone to hygroscopicity and oxidative degradation over time. The hydrobromide salt protonates the pyridine nitrogen, locking the molecule in a stable, crystalline lattice. This ensures a free-flowing powder, prevents premature degradation, and allows for exact molar calculations during the critical triflation step.

Comparative Efficacy Data

The table below summarizes the quantitative performance of 5-fluoro-pyridin-2-yl triflate compared to its chlorinated and unsubstituted analogs in a standardized Suzuki-Miyaura coupling with phenylboronic acid.

Standardized Conditions: Pyridyl triflate (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (variable loading), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 80 °C.

| Substrate (Activated as Triflate) | Electronic Effect at C5 | Required Pd Loading | Time to Completion | Isolated Yield (%) |

| 5-Fluoro-pyridin-2-yl triflate | Strong Withdrawing (-I) | 1.0 mol% | 2 Hours | 94% |

| 5-Chloro-pyridin-2-yl triflate | Moderate Withdrawing | 2.0 mol% | 4 Hours | 85% |

| Pyridin-2-yl triflate | Neutral (H) | 5.0 mol% | 8 Hours | 78% |

Data Synthesis: The fluorinated substrate achieves higher yields in a fraction of the time, requiring 5x less precious metal catalyst than the unsubstituted analog. This directly translates to lower costs and reduced palladium scavenging requirements in pharmaceutical scale-up.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following two-step workflow details the conversion of 5-Fluoropyridin-2-ol hydrobromide into a biaryl product. The protocol is designed to be self-validating, utilizing visual cues and TLC monitoring to confirm intermediate success.

Step 1: Free-Basing and Triflation

Objective: Convert the stable HBr salt into the highly reactive electrophile.

-

Preparation: Suspend 5-Fluoropyridin-2-ol hydrobromide (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert Argon atmosphere.

-

Free-Basing: Add Triethylamine (Et₃N, 2.5 equiv) dropwise at 0 °C. Self-Validation: The suspension will dissolve into a clear solution as the HBr salt is neutralized.

-

Activation: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise over 15 minutes, maintaining the temperature at 0 °C to prevent exothermic degradation.

-

Workup: Stir for 1 hour. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo. The resulting 5-fluoro-pyridin-2-yl triflate should be used immediately or stored at -20 °C.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond via Palladium catalysis.

-

Setup: In an oven-dried Schlenk flask, combine 5-fluoro-pyridin-2-yl triflate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1.0 mol%).

-

Solvent: Add degassed 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration).

-

Reaction: Heat the biphasic mixture to 80 °C for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar triflate spot (Rf ~0.2) will rapidly disappear, replaced by the non-polar biaryl product (Rf ~0.6).

-

Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where the 5-fluoro substituent exerts its primary kinetic advantage.

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the fluorine-accelerated oxidative addition.

References

-

ACS Publications - Organic Process Research & Development. Nickel-catalyzed Suzuki–Miyaura couplings. Retrieved from: [Link]

-

National Institutes of Health (PMC). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. Retrieved from:[Link]

Sources

- 1. 5-Fluoropyridin-2-ol hydrobromide | 1820740-23-5 [sigmaaldrich.com]

- 2. 5-Fluoro-2-hydroxypyridine-4-boronic acid | 1427305-76-7 | Benchchem [benchchem.com]

- 3. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.